5-(2-Bromoethyl)-1H-imidazole hydrobromide
Overview
Description
5-(2-Bromoethyl)-1H-imidazole hydrobromide is a chemical compound that belongs to the class of organic compounds known as imidazoles. Imidazoles are characterized by a five-membered ring structure containing two nitrogen atoms at non-adjacent positions. This compound is particularly notable for its bromoethyl group attached to the imidazole ring, which can influence its chemical reactivity and biological activity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 1H-imidazole as the starting material.
Bromination Reaction: The imidazole ring is brominated using bromoethane in the presence of a suitable catalyst, such as aluminum chloride (AlCl3), under controlled temperature conditions.
Hydrobromic Acid Addition: The resulting bromoethyl-imidazole is then treated with hydrobromic acid (HBr) to form the hydrobromide salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and continuous flow processes to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully monitored and optimized to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: The bromoethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The imidazole ring can undergo reduction reactions, potentially leading to the formation of amines.
Substitution: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium iodide (KI) are used, often in polar aprotic solvents.
Major Products Formed:
Oxidation: 5-(2-Bromoethyl)-1H-imidazole-4-carboxylic acid
Reduction: 5-(2-Bromoethyl)-1H-imidazole-4-amine
Substitution: 5-(2-Iodoethyl)-1H-imidazole
Scientific Research Applications
5-(2-Bromoethyl)-1H-imidazole hydrobromide has various applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe to study biological systems, particularly in the context of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, such as in the development of antifungal, antibacterial, and anticancer agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-(2-Bromoethyl)-1H-imidazole hydrobromide exerts its effects depends on its specific application. For example, in the context of enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved can vary, but often include interactions with key enzymes or receptors in biological systems.
Comparison with Similar Compounds
5-(2-Chloroethyl)-1H-imidazole hydrochloride: Similar structure with a chloroethyl group instead of bromoethyl.
5-(2-Iodoethyl)-1H-imidazole hydroiodide: Similar structure with an iodoethyl group instead of bromoethyl.
1H-Imidazole: The parent compound without any substituents on the ethyl group.
Uniqueness: 5-(2-Bromoethyl)-1H-imidazole hydrobromide is unique due to the presence of the bromoethyl group, which imparts different chemical and biological properties compared to its chloroethyl and iodoethyl analogs. The bromine atom is larger and more polarizable than chlorine and iodine, which can influence the compound's reactivity and binding affinity.
Properties
IUPAC Name |
5-(2-bromoethyl)-1H-imidazole;hydrobromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2.BrH/c6-2-1-5-3-7-4-8-5;/h3-4H,1-2H2,(H,7,8);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZBIKPGZVSGOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CCBr.Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Br2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.94 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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